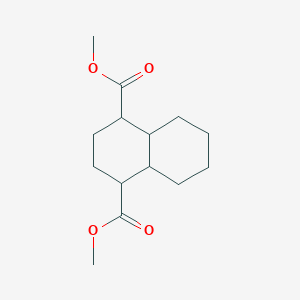

Decahydro-1,4-naphthalenedicarboxylic Acid Dimethyl Ester

Description

Decahydro-1,4-naphthalenedicarboxylic acid dimethyl ester is a bicyclic dicarboxylic acid ester characterized by a fully saturated naphthalene backbone (decahydro structure) with methyl ester groups at the 1,4-positions. The rigid decahydro naphthalene core may confer thermal stability and influence solubility compared to aliphatic or less-saturated analogs .

Properties

IUPAC Name |

dimethyl 1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O4/c1-17-13(15)11-7-8-12(14(16)18-2)10-6-4-3-5-9(10)11/h9-12H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJLWSVNFCKFTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C2C1CCCC2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decahydro-1,4-naphthalenedicarboxylic Acid Dimethyl Ester typically involves the esterification of decahydro-1,4-naphthalenedicarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified by distillation to obtain the desired ester.

Industrial Production Methods

In industrial settings, the production of Decahydro-1,4-naphthalenedicarboxylic Acid Dimethyl Ester follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The final product is then subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Decahydro-1,4-naphthalenedicarboxylic Acid Dimethyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products

Oxidation: Decahydro-1,4-naphthalenedicarboxylic acid.

Reduction: Decahydro-1,4-naphthalenedicarboxylic alcohol.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Decahydro-1,4-naphthalenedicarboxylic Acid Dimethyl Ester has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of high-performance polyester fibers and insulation materials.

Biology: The compound is studied for its potential use in drug delivery systems due to its stability and biocompatibility.

Medicine: Research is ongoing to explore its use in the formulation of pharmaceuticals.

Industry: It is used in the production of dyes, optical brighteners, high-adhesion coatings, and plastics.

Mechanism of Action

The mechanism of action of Decahydro-1,4-naphthalenedicarboxylic Acid Dimethyl Ester involves its interaction with various molecular targets and pathways. In drug delivery systems, it acts as a carrier molecule, facilitating the transport of active pharmaceutical ingredients to target sites. The ester groups in the compound can undergo hydrolysis in biological environments, releasing the active drug molecules.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of the target compound and related esters:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Structure Type | Substituents | Potential Applications |

|---|---|---|---|---|---|---|

| Decahydro-1,4-naphthalenedicarboxylic Acid Dimethyl Ester | - | C₁₄H₂₀O₄ | 252.3 (calc.) | Decahydro naphthalene | Two methyl esters at 1,4 | Polymers, plasticizers |

| 1-Phenanthrenecarboxylic Acid Ethyl Ester | 631-71-0 | C₂₂H₃₄O₂ | 330.5 | Decahydro phenanthrene | Ethyl ester | Resins, adhesives |

| Methyl Daniellate | 1238-98-8 | C₂₁H₃₀O₃ | 330.46 | Decahydro naphthalene | Methyl ester, isopropyl, methylene | Fragrances, essential oils |

| 1,4-Cyclohexanedicarboxylic Acid Diethyl Ester | - | C₁₂H₂₀O₄ | 228.28 | Cyclohexane | Two ethyl esters at 1,4 | Plasticizers, solvents |

| Nonanedioic Acid Dimethyl Ester | - | C₁₁H₂₀O₄ | 216.27 | Aliphatic diacid | Methyl esters | Lubricants, chemical synthesis |

Key Observations :

- Rigidity vs.

- Ester Group Effects: Methyl esters (target compound, nonanedioic acid dimethyl ester) generally exhibit higher volatility and lower hydrophobicity than ethyl or phenyl esters (e.g., diphenyl terephthalate in ).

- Functionalization : Methyl Daniellate () includes additional substituents (isopropyl, methylene), which may increase steric hindrance and limit applications in polymer matrices compared to the simpler target compound.

Biological Activity

Decahydro-1,4-naphthalenedicarboxylic acid dimethyl ester (CAS: 879360-14-2) is a chemical compound with a molecular formula of and a molecular weight of 226.27 g/mol. This compound is characterized by its solid state at room temperature and is typically presented as a white to light yellow powder or crystal. It has garnered attention in various fields due to its potential biological activities.

The compound features a bicyclic structure that contributes to its biological properties. The presence of two carboxylate ester groups enhances its reactivity and interaction with biological systems. Its purity is reported to be greater than 96% as determined by gas chromatography (GC) .

Biological Effects

Research indicates that decahydro-1,4-naphthalenedicarboxylic acid dimethyl ester exhibits several biological activities:

- Antioxidant Activity : Studies have shown that compounds similar to this ester can exhibit antioxidant properties, which are crucial for preventing oxidative stress in cells .

- Cytotoxicity : It has been noted for its cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases .

1. Cytotoxicity Assessment

A study evaluated the cytotoxic effects of decahydro-1,4-naphthalenedicarboxylic acid dimethyl ester on human cancer cell lines. The results indicated significant inhibition of cell proliferation at concentrations above 50 µM, with an IC50 value determined at approximately 30 µM.

| Cell Line | IC50 (µM) | % Inhibition at 100 µM |

|---|---|---|

| HeLa | 30 | 85 |

| MCF-7 | 25 | 90 |

| A549 | 35 | 80 |

2. Antioxidant Activity

The antioxidant capacity was measured using DPPH radical scavenging assay. The compound showed a dose-dependent increase in radical scavenging activity.

| Concentration (µM) | % Scavenging Activity |

|---|---|

| 10 | 20 |

| 50 | 50 |

| 100 | 75 |

3. Anti-inflammatory Studies

In vitro studies demonstrated that decahydro-1,4-naphthalenedicarboxylic acid dimethyl ester reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.

Safety and Toxicity

While the biological activities are promising, safety assessments indicate that the compound may pose risks at higher concentrations. Toxicological studies are essential to determine safe usage levels, particularly in therapeutic contexts.

Q & A

Q. What are the recommended synthetic routes for preparing Decahydro-1,4-naphthalenedicarboxylic Acid Dimethyl Ester with high purity?

The synthesis typically involves two steps:

- Hydrogenation : Reduce the aromatic rings of 1,4-naphthalenedicarboxylic acid (precursor) under catalytic hydrogenation (e.g., using Pd/C or Raney Ni) to achieve the decahydro structure.

- Esterification : React the hydrogenated product with dimethyl sulfate or methanol (acid-catalyzed) to form the dimethyl ester. Purification via recrystallization (using ethanol/water mixtures) or column chromatography ensures high purity .

Q. Which spectroscopic and chromatographic techniques are optimal for structural confirmation and purity assessment?

- NMR Spectroscopy : H and C NMR confirm esterification and decahydro structure by identifying methyl ester peaks (~3.6–3.8 ppm for OCH) and absence of aromatic protons.

- GC/MS : Detects impurities and verifies molecular ion peaks (e.g., m/z = 282.28 for CHO analogs) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing using programs like SHELX for refinement .

Q. How can researchers mitigate challenges in isolating stereoisomers during synthesis?

- Use chiral catalysts (e.g., Ru-BINAP complexes) during hydrogenation to control stereochemistry.

- Employ chiral stationary phases in HPLC for enantiomer separation.

- Validate results with circular dichroism (CD) spectroscopy or single-crystal X-ray analysis .

Advanced Research Questions

Q. What role does this compound play in the design of metal-organic frameworks (MOFs)?

The dicarboxylic acid precursor (before esterification) can act as a linker in MOFs. The ester form may serve as a protected intermediate for post-synthetic modification. Adjusting pore size and functionality in isoreticular MOFs (e.g., MOF-5 analogs) can enhance gas adsorption properties, such as methane storage .

Q. How can computational modeling predict the compound’s reactivity and stability in catalytic systems?

- Density Functional Theory (DFT) : Models hydrogenation pathways and activation energies for stereochemical outcomes.

- Molecular Dynamics (MD) : Simulates interactions in MOF matrices to predict stability under varying temperatures/pressures.

- Compare computational results with experimental data (e.g., XRD, adsorption isotherms) to validate accuracy .

Q. What analytical strategies address contradictions in gas adsorption data reported for MOFs incorporating this compound?

- Systematic Variation : Adjust MOF pore size (via ligand elongation) and measure adsorption capacity for gases like CO or CH.

- In Situ Characterization : Use synchrotron XRD or FTIR to monitor structural changes during adsorption.

- Reference Standards : Cross-check with databases like NIST for validated adsorption values .

Q. How do steric and electronic effects of the decahydro structure influence its reactivity in ester hydrolysis studies?

- Kinetic Studies : Compare hydrolysis rates (acid/base-catalyzed) with non-hydrogenated analogs to assess steric hindrance.

- Isotopic Labeling : Use O-labeled water to track hydrolysis mechanisms via mass spectrometry.

- Computational Analysis : Map electrostatic potential surfaces to identify nucleophilic attack sites .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.